(3-Ethoxypropyl)boronic acid
Description
Properties
Molecular Formula |
C5H13BO3 |
|---|---|
Molecular Weight |
131.97 g/mol |
IUPAC Name |
3-ethoxypropylboronic acid |
InChI |
InChI=1S/C5H13BO3/c1-2-9-5-3-4-6(7)8/h7-8H,2-5H2,1H3 |
InChI Key |
OSLNQPSPWXJUBD-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCOCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme
$$
\text{3-Ethoxypropyl-Br} \xrightarrow[\text{low temp}]{\text{n-BuLi or Mg}} \text{3-Ethoxypropyl-M} \xrightarrow{\text{B(OR)3}} \text{Boronic ester} \xrightarrow{\text{H}2\text{O}/\text{acid}} \text{(3-Ethoxypropyl)boronic acid}
$$
This method is well-documented for synthesizing alkylboronic acids with functional groups compatible with organometallic reagents.
Hydroboration of Alkenes
For this compound, the hydroboration approach would start from an alkene precursor such as 3-ethoxypropene:
- The alkene undergoes hydroboration with borane reagents (e.g., borane–tetrahydrofuran complex).
- The organoborane intermediate is oxidized or hydrolyzed to the boronic acid.
This method is regioselective and can tolerate the ethoxy substituent, providing a straightforward route without harsh organometallic reagents.
Transition-Metal-Catalyzed Borylation
Recent advances have employed palladium, iridium, or rhodium catalysts to borylate alkyl halides or C–H bonds directly:
- Alkyl halides such as 3-ethoxypropyl bromide can be converted to boronic esters using bis(pinacolato)diboron (B2pin2) in the presence of Pd catalysts.
- Subsequent hydrolysis yields the boronic acid.
This method offers mild conditions and functional group tolerance, suitable for sensitive groups like ethoxy.
Matteson Homologation Approach
Matteson homologation is a powerful method for preparing α-substituted boronic acids with high stereocontrol:
- Starting from a boronic ester, a chloromethyllithium reagent is added to extend the carbon chain.
- Subsequent substitution and deprotection steps yield the desired boronic acid.
Though more commonly used for chiral α-aminoboronic acids, this method could be adapted for synthesizing this compound derivatives.
Specific Preparation Insights from Patent Literature
While direct literature on this compound is scarce, related boronic esters such as triisopropyl borate have been synthesized with high purity using system external circulation reaction dehydration methods:
- Boric acid reacts with alcohols (e.g., isopropanol) in the presence of dehydrating agents like phosphorus pentoxide.
- Continuous azeotropic removal of water drives the esterification to completion.
- Distillation isolates high-purity borate esters with moisture content below 200 ppm and purity over 99%.
This approach could be adapted for preparing this compound esters by substituting the alcohol with 3-ethoxypropanol, followed by hydrolysis to the boronic acid.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Metal-halogen exchange & borylation | 3-Ethoxypropyl halide | n-BuLi or Mg, trialkyl borate | Reliable, scalable | Sensitive to functional groups |
| Hydroboration of alkene | 3-Ethoxypropene | Borane complexes | Mild, regioselective | Requires alkene precursor |
| Transition-metal-catalyzed borylation | 3-Ethoxypropyl halide | Pd, Ir, Rh catalysts, B2pin2 | Mild, functional group tolerant | Catalyst cost, optimization needed |
| Matteson homologation | Boronic ester precursors | Chloromethyllithium, LiHMDS | Stereocontrolled, versatile | Multi-step, requires boronic esters |
| Esterification with boric acid | 3-Ethoxypropanol + boric acid | P2O5 dehydrating agent | High purity esters, simple raw materials | Requires dehydration setup |
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxypropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Ethoxypropyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Ethoxypropyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with target molecules, forming stable complexes that can be easily reversed under certain conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues
Key structural analogues include:
Physicochemical and Functional Properties
pKa and Binding Affinity
- pKa : The ethoxy group lowers the pKa compared to 3-AcPBA or 4-MCPBA (pKa ~8.5–9.5), enabling better diol-binding at physiological pH (7.4) .
- Binding Constants : Ethoxypropyl derivatives may exhibit higher association constants (Ka) for glucose or glycans than unsubstituted boronic acids, akin to polythiophene-boronic acid sensors (Ka ~10³–10⁴ M⁻¹) .
Stability and Hydrolysis
- Hydrolysis Resistance : The ethoxy group may slow hydrolysis compared to trifluoroborate precursors (e.g., vinyl-BF₃K hydrolyzes rapidly in aqueous phases) .
- In Vivo Stability : Peptide boronic acids with bulky substituents (e.g., ethoxypropyl) show improved pharmacokinetics by reducing peptide bond cleavage .
Medicinal Chemistry
- Proteasome Inhibition : Peptide boronic acids like bortezomib (IC₅₀ ~6–8 nM) utilize boronic acid-diol interactions for enzyme inhibition. Ethoxypropyl variants could enhance oral bioavailability by reducing polarity .
- Drug Delivery : Ethoxypropyl-substituted polymers enable pH-responsive drug release via boronic acid-diol complexation reversibility .
Sensor Technology
- Glucose Sensing : Polythiophene-boronic acid films detect glucose with high selectivity; ethoxypropyl substituents may improve flexibility and response time .
Q & A
Q. What are the common synthetic routes for (3-Ethoxypropyl)boronic acid, and how can its purity be optimized?
- Methodological Answer : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkenes. For alkyl boronic acids like this compound, hydroboration with borane reagents followed by oxidation is a common route. Challenges include purification due to boronic acid instability, which often necessitates synthesizing stable intermediates (e.g., boronic esters) first. For example, boronic esters (e.g., pinacol esters) are easier to isolate and purify before hydrolysis to the free boronic acid . Optimization involves using anhydrous conditions, inert atmospheres, and derivatization to prevent trimerization.
Q. Which analytical techniques are suitable for characterizing this compound, and how are challenges like trimerization addressed?
- Methodological Answer : Common techniques include NMR (¹¹B and ¹H/¹³C), HPLC, and mass spectrometry (MS). However, boronic acids often undergo dehydration to form boroxines (trimers), complicating MS analysis. To mitigate this:
-
Derivatization : Convert the boronic acid to a boronic ester (e.g., with pinacol or diols like fructose) to stabilize the compound .
-
MALDI-MS : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to enable in-situ esterification, suppressing trimerization .
-
NMR : ¹¹B NMR can distinguish free boronic acid (δ ~30 ppm) from esters (δ ~10 ppm) .
Table 1: Analytical Techniques and Solutions for Boronic Acid Characterization
Q. What are the key considerations for storing and handling this compound to ensure stability?
- Methodological Answer : Boronic acids are moisture-sensitive and prone to oxidation. Storage recommendations:
- Dry Conditions : Store under inert gas (N₂/Ar) in sealed containers with desiccants.
- Low Temperature : Refrigerate (4°C) for short-term use or freeze (-20°C) for long-term storage.
- Derivatization : Convert to stable esters (e.g., pinacol) for extended shelf life .
Advanced Research Questions
Q. How do environmental factors like pH or diol presence affect the reactivity of this compound in sensor applications?
- Methodological Answer : Boronic acids reversibly bind diols (e.g., sugars) via ester formation, which is pH-dependent. At neutral or alkaline pH, the boronate anion forms, enhancing diol affinity. For example:
- Fructose Inhibition : High-polarity fructose-boronic acid complexes reduce ionophoric activity (e.g., in cholate conjugates) .
- Glucose Detection : Polymer-bound boronic acids (e.g., PAPBA) crosslink via boroxines in the absence of glucose but dissolve upon glucose binding .
- pH Modulation : Adjusting buffer pH (e.g., 7.4 for physiological conditions) optimizes binding kinetics .
Q. What strategies are employed in designing boronic acid-based drug delivery systems using this compound?
- Methodological Answer : Boronic acids enhance drug delivery through:
-
Targeted Release : Conjugation to liposomes or nanoparticles that bind glycoproteins on cell surfaces (e.g., sialic acid residues) .
-
Stimuli-Responsive Carriers : Use diol-rich environments (e.g., tumor tissues) to trigger payload release .
-
Prodrug Design : Synthesize boronic esters that hydrolyze in vivo to release active drugs .
Table 2: Boronic Acid Applications in Drug Delivery
Application Mechanism Example System Reference Liposome Uptake Binding to cell surface glycans Boronic acid-conjugated lipo Polymer Nanoparticles Glucose-responsive insulin release PAPBA hydrogels
Q. How can computational methods like QSAR and PCA aid in predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- QSAR : Quantitative structure-activity relationship models correlate molecular descriptors (e.g., logP, polar surface area) with binding data to predict affinity .
- PCA/K-means Clustering : Reduces dimensionality of chemical space to select diverse boronic acids for empirical testing. For example, clustering 5,136 boronic acids into 200 groups ensures coverage of structural diversity .
- Molecular Dynamics (MD) : Simulate boronic acid-diol interactions to optimize binding geometry .
Q. In designing fluorescent sensors, how is the boronic acid-diol interaction modulated by structural modifications of this compound?
- Methodological Answer : Structural tweaks alter binding kinetics and fluorescence output:
- Electron-Withdrawing Groups : Enhance boronate ester stability (e.g., fluorine substituents) .
- Ortho-Substituents : Steric hindrance reduces nonspecific binding (e.g., ortho-amino groups prevent trimerization) .
- Conjugation to Fluorophores : Attach rhodamine or dansyl groups for ratiometric sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
